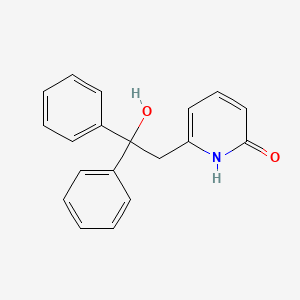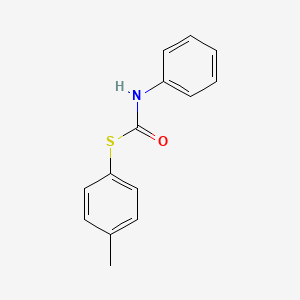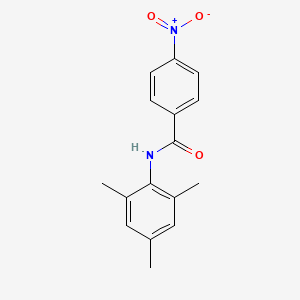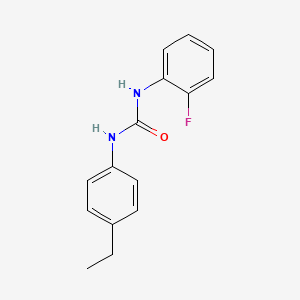
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- is an organosilicon compound with the molecular formula C48H42O2Si4. This compound consists of four silicon atoms and eight phenyl groups, making it a unique and complex molecule.
Métodos De Preparación
The synthesis of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- typically involves the reaction of 1,4-dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane with water. The reaction conditions often require a controlled environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of silicon.
Reduction: Reduction reactions can be performed using reducing agents to modify the silicon centers.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The phenyl groups provide additional stability and influence the compound’s reactivity .
Comparación Con Compuestos Similares
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- can be compared with other similar compounds, such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Similar structure but lacks the hydroxyl groups.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains chlorine atoms instead of hydroxyl groups.
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains methyl groups instead of hydroxyl groups.
Propiedades
Número CAS |
18840-80-7 |
|---|---|
Fórmula molecular |
C48H42O2Si4 |
Peso molecular |
763.2 g/mol |
Nombre IUPAC |
hydroxy-[[[hydroxy(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H42O2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
Clave InChI |
PNKFOXAXCIVBES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)





![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
